molecular formula C18H25BrN2O2 B13090997 tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13090997
M. Wt: 381.3 g/mol
InChI Key: CVOFRTGLRWKBGB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is tert-butyl 3-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate . This name reflects the following structural components:

  • A spiro junction at position 3 of the dihydroindene ring and position 4' of the piperidine ring.
  • A tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen.
  • An amino group (-NH2) at position 3 of the dihydroindene ring.
  • A bromine substituent at position 6 of the aromatic indene system.

The molecular formula, C18H25BrN2O2 , corresponds to a molecular weight of 381.3 g/mol . Key features of the formula include:

  • 18 carbon atoms distributed across the spirocyclic core, tert-butyl group, and carboxylate moiety.
  • 25 hydrogen atoms , with distinct environments influenced by the spiro architecture.
  • One bromine atom contributing significant molecular mass and polarizability.

Table 1: Molecular Data

Property Value
Molecular Formula C18H25BrN2O2
Molecular Weight 381.3 g/mol
IUPAC Name tert-butyl 3-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N

The SMILES string illustrates the spiro connectivity between the piperidine (N1CCC2(CC1)) and dihydroindene (C3=C2C=CC(=C3)Br) rings, with the amino and bromine groups positioned ortho to the spiro carbon .

Spirocyclic Architecture: Conformational Analysis of the 2,3-Dihydrospiro[indene-1,4'-piperidine] Core

The spirocyclic core consists of a 2,3-dihydroindene fused to a piperidine ring via a shared spiro carbon. This arrangement imposes significant conformational rigidity:

  • The dihydroindene moiety adopts a planar aromatic system with partial saturation at positions 2 and 3, creating a bicyclic structure.
  • The piperidine ring typically exists in a chair conformation, minimizing steric strain. However, the spiro junction restricts ring puckering, favoring a distorted chair or boat conformation .
  • The spiro carbon (C3 of dihydroindene and C4' of piperidine) forces orthogonal alignment of the two rings, reducing π-orbital overlap and enhancing steric hindrance between substituents.

Conformational Effects of Substituents:

  • The bromine atom at position 6 introduces steric bulk and electron-withdrawing effects, further stabilizing the spiro architecture by limiting rotational freedom.
  • The tert-butyl group on the piperidine nitrogen creates additional steric constraints, locking the Boc group in a equatorial position relative to the piperidine chair .

Stereochemical Considerations: Absolute Configuration and Chiral Center Analysis

The compound contains one chiral center at the amino-bearing carbon (C3 of the dihydroindene). The absolute configuration (R or S) depends on the spatial arrangement of substituents around this center:

  • Priority assignments (Cahn-Ingold-Prelog rules):
    • Highest priority: Bromine (Br) at C6.
    • Second priority: Amino group (-NH2) at C3.
    • Third priority: Spiro-linked piperidine ring.
    • Lowest priority: Hydrogen atom.
  • The configuration influences molecular interactions, particularly in biological systems where enantioselectivity is critical.

Experimental determination of absolute configuration (e.g., via X-ray crystallography or chiral chromatography) is required but not provided in available sources .

Comparative Structural Analysis with Related Spirocyclic Amine Derivatives

Table 2: Structural Comparisons with Analogous Derivatives

Compound Substituent (Position) Molecular Formula Key Structural Differences
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Br (C5) C18H25BrN2O2 Bromine at C5 vs. C6 alters electronic distribution and steric interactions.
tert-Butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate F (C6) C18H25FN2O2 Smaller, electronegative fluorine reduces steric hindrance compared to bromine.
tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CH3 (C5) C19H28N2O2 Electron-donating methyl group enhances ring electron density.

Key Observations:

  • Bromine vs. Fluorine : The larger van der Waals radius of bromine (1.85 Å vs. 1.47 Å for fluorine) increases steric bulk, potentially hindering binding to biological targets .
  • Substituent Position : A bromine at C6 (meta to the spiro carbon) versus C5 (ortho) alters conjugation patterns in the indene ring, affecting absorption spectra and reactivity.
  • Electron Effects : Electron-withdrawing groups (Br, F) deactivate the aromatic ring, while electron-donating groups (CH3) enhance nucleophilic substitution at adjacent positions .

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

tert-butyl 1-amino-5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-5-4-12(19)10-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3

InChI Key

CVOFRTGLRWKBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions.

    Bromination: The indene moiety is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The brominated indene undergoes spirocyclization with a piperidine derivative to form the spiro[indene-1,4’-piperidine] structure.

    Amination and Protection: The amino group is introduced, and the carboxylate group is protected with a tert-butyl group to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Overview

tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry, chemical biology, and industrial applications. Its structural features contribute to its diverse chemical properties and potential biological activities.

The applications of this compound are diverse and include:

Medicinal Chemistry

  • Drug Development : This compound serves as an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Biological Studies

  • Therapeutic Potential : Research has focused on evaluating the compound's biological activities, including its interaction with enzymes and receptors. Studies have indicated potential anti-inflammatory and anticancer properties.

Chemical Biology

  • Mechanistic Studies : The compound is utilized as a tool for investigating biological pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biochemical processes.

Industrial Chemistry

  • Material Development : It is employed in the synthesis of new materials and chemical processes due to its unique reactivity patterns.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substitutions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Cl at C6 C₁₈H₂₄ClNO₂ 321.84 Chloro substituent enables nucleophilic substitution; lower steric bulk vs. Br.
tert-Butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate F at C6, NH₂ at C3 C₁₈H₂₅FN₂O₂ 320.40 Fluoro enhances metabolic stability; amino group supports hydrogen bonding.
tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Oxo at C2 C₁₈H₂₃NO₃ 301.38 Oxo group introduces polarity; potential precursor for further functionalization.
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate Br at C6, oxo in oxazine ring C₁₉H₂₃BrN₂O₄ 435.31 Oxazine ring alters electronic properties; bromine supports cross-coupling.
tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate Cl at C6, acetamidopropyl at C3, Me at C5 C₂₄H₃₄ClN₂O₃ 449.99 Complex substitutions enhance target specificity; chiral center influences activity.

Key Findings:

Halogen Substitutions :

  • Bromine (main compound): Facilitates Suzuki-Miyaura couplings for diversification .
  • Chlorine (CAS 1160247-32-4): Lower molecular weight and cost-effective synthesis .
  • Fluorine (CAS 910442-43-2): Improves pharmacokinetics by reducing oxidative metabolism .

Functional Group Variations: Amino group (C3): Enhances solubility and enables amide bond formation for prodrug strategies . Oxo group (C2 or C4): Increases polarity, affecting bioavailability and binding affinity .

Spiro Scaffold Modifications :

  • Replacement of indene with benzo[e][1,3]oxazine (CAS 690632-05-4) introduces heteroatoms, altering electronic properties and solubility .

Synthetic Accessibility :

  • tert-Butyl bromoacetate is a common reagent in spirocyclic syntheses (e.g., ’s method for ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate) .
  • Brominated analogs (e.g., CAS 1160247-39-1) are often intermediates in multi-step drug discovery workflows .

Biological Activity

tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound, with a molecular formula of C18H25BrN2O2 and a molecular weight of approximately 381.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Features

The compound features:

  • Spirocyclic Structure : Incorporates both indene and piperidine moieties.
  • Functional Groups : Contains a tert-butyl group, a bromine atom at the 6-position, and an amino group at the 3-position.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indene Moiety : Cyclization reactions to create the indene structure.
  • Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).
  • Spirocyclization : Reaction with a piperidine derivative to form the spiro structure.
  • Amination and Protection : Introduction of the amino group and protection of the carboxylate with a tert-butyl group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity and influence various biological pathways.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SW480, SW620, and PC3 cancer cell lines.
  • Inhibition Rates : Moderate growth inhibition was reported at concentrations around 10 µM for related compounds.

Comparative Analysis with Analogous Compounds

A comparative analysis highlights the unique biological activities attributed to structural variations among related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
tert-Butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate910442-43-2Contains fluorine instead of brominePotential differences in biological activity due to halogen variation
tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate1160247-30-2Features a keto groupMay exhibit different reactivity patterns compared to the amino derivative
tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate778627-83-1Contains an acetamido groupHighlights diversity in functional groups affecting pharmacological profiles

Recent Research Insights

Recent studies have focused on evaluating the biological activity of various derivatives of the spirocyclic compound class:

  • In Vitro Studies : Investigated the antiproliferative effects on cancer cell lines.
  • Structure–Activity Relationship (SAR) : Explored how modifications in structure influence biological efficacy.

Notable Findings

Research has shown that specific modifications can enhance or diminish biological activity:

  • The introduction of different halogens (e.g., bromine vs. fluorine) can significantly impact the compound's interaction with biological targets.

Q & A

Q. What are the recommended safety precautions when handling tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

Researchers must adhere to strict safety protocols due to acute toxicity and skin/eye irritation risks. Key measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators for dust/aerosol control) .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure and prevent dust dispersion .
  • Storage: Store at 2–8°C in airtight containers away from ignition sources .
  • Spill Management: Avoid generating dust; collect spills using sealed containers and dispose of as hazardous waste .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic optimization strategies include:

  • Reagent Selection: Use catalysts like DMAP and bases (e.g., triethylamine) to enhance reaction efficiency in dichloromethane at 0–20°C .
  • Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
  • Monitoring: Track reaction progress via TLC or HPLC to identify intermediates and adjust reaction times .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and spirocyclic structure (e.g., tert-butyl group at δ 1.4 ppm, piperidine protons at δ 3.0–4.0) .
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research Questions

Q. How can aryl halide informer libraries evaluate the reactivity of this compound in cross-coupling reactions?

Informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) enable systematic screening of reactivity:

  • Reaction Scope Testing: Compare Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency using diverse palladium catalysts and ligands .
  • Mechanistic Insights: Analyze yields and byproducts to identify optimal conditions (e.g., solvent polarity, temperature) and steric/electronic effects from the bromo substituent .

Q. What methodologies investigate the stability and decomposition pathways of this compound under varying conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC to quantify degradation products .
  • Surface Reactivity Analysis: Use microspectroscopic techniques (e.g., ToF-SIMS) to assess interactions with labware materials (glass vs. polymer) and identify adsorption-driven decomposition .
  • Thermogravimetric Analysis (TGA): Monitor thermal stability and identify decomposition thresholds (e.g., loss of tert-butyl group above 150°C) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking Simulations: Use Schrödinger Suite or AutoDock to model binding poses with targets (e.g., GPCRs, kinases), focusing on the spirocyclic core’s conformational flexibility .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over time to assess binding stability and identify key residues (e.g., hydrogen bonds with the amino group) .
  • QSAR Modeling: Correlate structural features (e.g., bromo substituent’s hydrophobicity) with activity data to guide analog design .

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